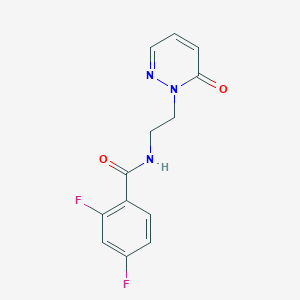

2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a chemical compound with the molecular formula C13H11F2N3O2 . It has a molecular weight of 279.247 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, which is a benzene ring attached to an amide group . It also contains two fluorine atoms attached to the benzene ring, and a pyridazine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The chemical's structure indicates its potential utility in the synthesis of fluorinated molecules, which are crucial in pharmaceutical and agrochemical industries due to their unique properties such as increased stability and lipophilicity. For instance, studies on rhodium(III)-catalyzed reactions highlight the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons, demonstrating broad substrate compatibility, functional group tolerance, and high regioselectivity without external oxidants (Cui et al., 2023). This showcases the compound's potential in enhancing synthetic routes to difluorinated molecules.

Antimicrobial Applications

Research into benzamide analogs reveals their significant antimicrobial and antifungal activities, with some compounds showing promising broad-spectrum capabilities (Rajurkar & Pund, 2014). The introduction of fluorine atoms into the benzamide structure has been linked to enhanced biological activity, underscoring the potential of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in the development of new antimicrobial agents.

Photoactivation in Agricultural Chemistry

The role of light in activating certain herbicides suggests a potential research avenue for 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in studying the mechanism of action of such compounds and the development of new agrochemicals (Devlin et al., 1983).

Heterocyclic Synthesis

The compound's structure is conducive to the synthesis of heterocyclic compounds, including fluorinated heterocycles, which are pivotal in drug discovery due to their pharmacological properties. Research on nucleophilic vinylic substitution reactions demonstrates the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the utility of difluoroenamides and fluoroynamides as precursors (Meiresonne et al., 2015).

Molecular Interaction Studies

Studies on the synthesis of polysubstituted pyridazinones and their sequential nucleophilic substitution reactions offer insights into the regioselectivity of nucleophilic substitution, which could be pivotal in drug design and development (Pattison et al., 2009).

Propriétés

IUPAC Name |

2,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c14-9-3-4-10(11(15)8-9)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLHBVOAHBNIPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)

![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)

![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)

![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)

![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)